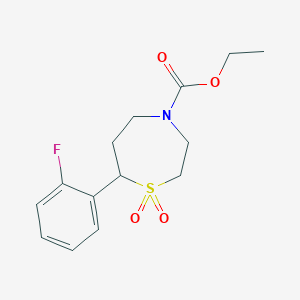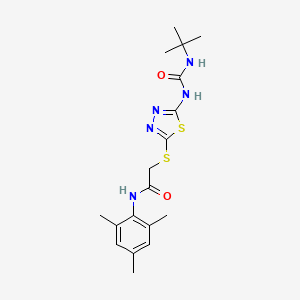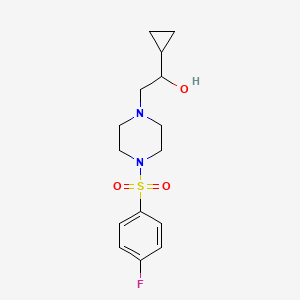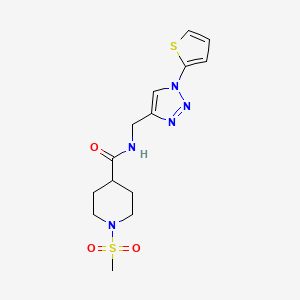![molecular formula C13H17F2NO3S2 B2787951 1-(2,5-DIFLUOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]METHANESULFONAMIDE CAS No. 1448074-94-9](/img/structure/B2787951.png)
1-(2,5-DIFLUOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]METHANESULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Difluorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a difluorophenyl group, a methoxytetrahydrothiophenyl group, and a methanesulfonamide group. Its unique structure makes it a subject of interest in chemical research and industrial applications.
Métodos De Preparación
The synthesis of 1-(2,5-DIFLUOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]METHANESULFONAMIDE involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of the difluorophenyl intermediate, followed by the synthesis of the methoxytetrahydrothiophenyl intermediate. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
1-(2,5-Difluorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles, leading to the formation of new derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.
Aplicaciones Científicas De Investigación
1-(2,5-Difluorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2,5-DIFLUOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
1-(2,5-Difluorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide can be compared with other similar compounds, such as:
1-(2,5-Difluorophenyl)-N-methylmethanesulfonamide: This compound lacks the methoxytetrahydrothiophenyl group, resulting in different chemical and biological properties.
1-(2,5-Difluorophenyl)-N-((3-hydroxytetrahydrothiophen-3-yl)methyl)methanesulfonamide: The presence of a hydroxyl group instead of a methoxy group can lead to variations in reactivity and biological activity.
1-(2,5-Difluorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)ethanesulfonamide: The substitution of methanesulfonamide with ethanesulfonamide can affect the compound’s solubility and interaction with molecular targets.
Propiedades
IUPAC Name |
1-(2,5-difluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO3S2/c1-19-13(4-5-20-9-13)8-16-21(17,18)7-10-6-11(14)2-3-12(10)15/h2-3,6,16H,4-5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVSMPPFQIMXTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNS(=O)(=O)CC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2787872.png)
![benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate](/img/structure/B2787873.png)
![N-(1,2-oxazol-3-yl)-N'-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2787875.png)
![N-cyclopentyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2787876.png)
amine](/img/structure/B2787880.png)

![2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol](/img/structure/B2787883.png)
![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol](/img/structure/B2787885.png)

![2-(4-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2787887.png)

![2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride](/img/structure/B2787890.png)
